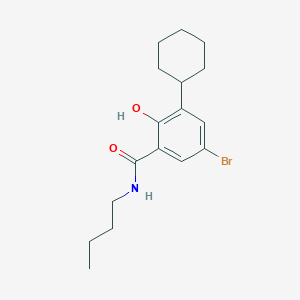
5-bromo-N-butyl-3-cyclohexyl-2-hydroxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-N-butyl-3-cyclohexyl-2-hydroxybenzamide is an organic compound with the molecular formula C₁₇H₂₄BrNO₂. It is a derivative of benzamide, featuring a bromine atom, a butyl group, a cyclohexyl group, and a hydroxyl group attached to the benzene ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-butyl-3-cyclohexyl-2-hydroxybenzamide typically involves multiple steps:
Butylation: The attachment of the butyl group can be performed via Friedel-Crafts alkylation using butyl chloride (C₄H₉Cl) and a Lewis acid catalyst like aluminum chloride (AlCl₃).
Cyclohexylation: The cyclohexyl group can be introduced through a similar Friedel-Crafts alkylation using cyclohexyl chloride (C₆H₁₁Cl).
Hydroxylation: The hydroxyl group can be added through a hydroxylation reaction using reagents such as hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
5-bromo-N-butyl-3-cyclohexyl-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN₃).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of 5-bromo-N-butyl-3-cyclohexyl-2-oxobenzamide.
Reduction: Formation of N-butyl-3-cyclohexyl-2-hydroxybenzamide.
Substitution: Formation of 5-azido-N-butyl-3-cyclohexyl-2-hydroxybenzamide.
科学研究应用
5-bromo-N-butyl-3-cyclohexyl-2-hydroxybenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific receptors or enzymes.
Materials Science: The compound’s unique structural features make it a candidate for the synthesis of novel materials with specific properties, such as enhanced thermal stability or conductivity.
Biological Research: It is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: The compound is explored for its use in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 5-bromo-N-butyl-3-cyclohexyl-2-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain pathways, leading to its observed effects in biological systems .
相似化合物的比较
Similar Compounds
5-bromo-N-butyl-2-hydroxybenzamide: Lacks the cyclohexyl group, which may result in different biological activity and physical properties.
5-bromo-N-butyl-3-cyclohexylbenzamide:
5-bromo-N-butyl-3-cyclohexyl-2-methoxybenzamide: Features a methoxy group instead of a hydroxyl group, leading to variations in its chemical behavior and applications.
Uniqueness
5-bromo-N-butyl-3-cyclohexyl-2-hydroxybenzamide is unique due to the combination of its substituents, which confer specific chemical and biological properties.
属性
CAS 编号 |
6284-57-7 |
|---|---|
分子式 |
C17H24BrNO2 |
分子量 |
354.3 g/mol |
IUPAC 名称 |
5-bromo-N-butyl-3-cyclohexyl-2-hydroxybenzamide |
InChI |
InChI=1S/C17H24BrNO2/c1-2-3-9-19-17(21)15-11-13(18)10-14(16(15)20)12-7-5-4-6-8-12/h10-12,20H,2-9H2,1H3,(H,19,21) |
InChI 键 |
VVSRSLZXCQGMFR-UHFFFAOYSA-N |
规范 SMILES |
CCCCNC(=O)C1=CC(=CC(=C1O)C2CCCCC2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Dimethyl[bis(octanoyloxy)]stannane](/img/structure/B14742297.png)
![10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;2-formamido-4-methylpentanoic acid](/img/structure/B14742305.png)
![1-Chloro-3-[(4-methylphenoxy)methyl]benzene](/img/structure/B14742310.png)
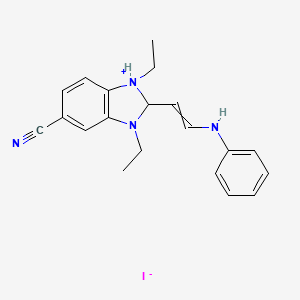

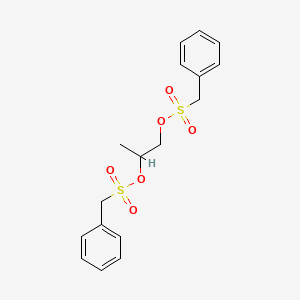
![2-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-[1-[4-[(2-fluorophenyl)methoxy]phenyl]ethylideneamino]acetamide](/img/structure/B14742333.png)
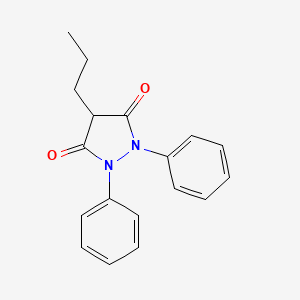
![4-[[(4aR,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl]sulfonyl]aniline](/img/structure/B14742352.png)
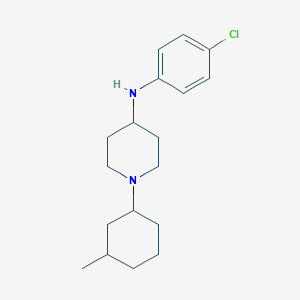
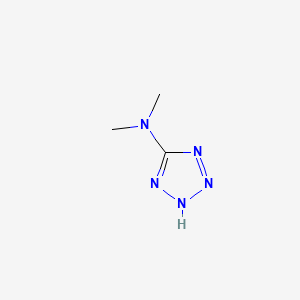

![Benzyl {[(propan-2-yl)oxy][(propan-2-yl)peroxy]phosphoryl}acetate](/img/structure/B14742386.png)
